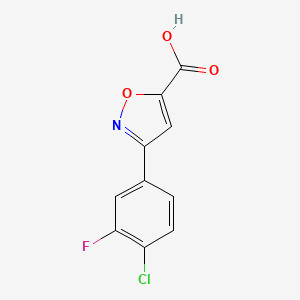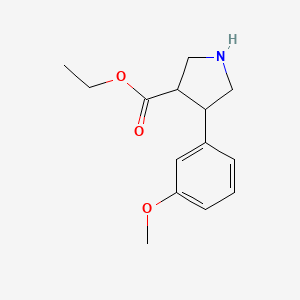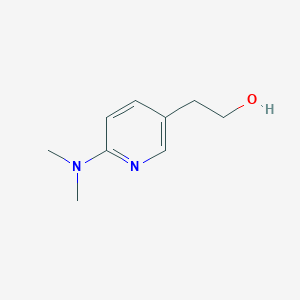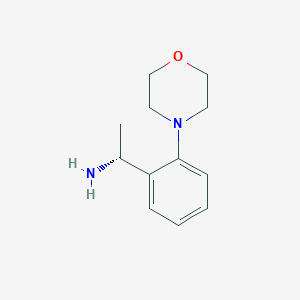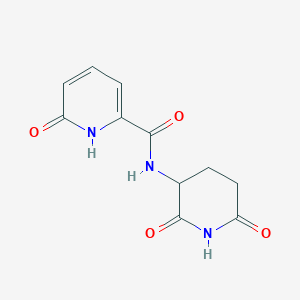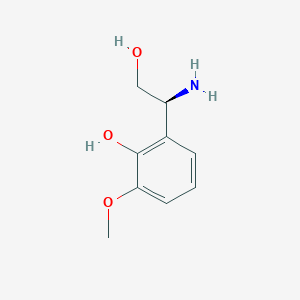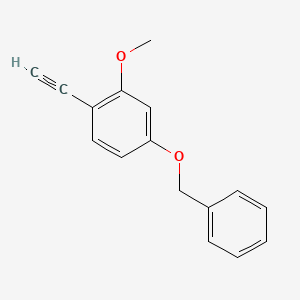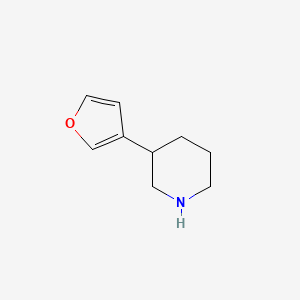
3-(Furan-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a furan ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, where aziridines react with palladium-trimethylenemethane complexes to form the piperidine ring . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
3-(Furan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the piperidine ring can yield various substituted piperidines .
科学的研究の応用
3-(Furan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
作用機序
The mechanism of action of 3-(Furan-3-yl)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them potential candidates for anticancer therapies . Additionally, they may interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar in structure but with different chemical properties.
Dihydropyridine: A reduced form of pyridine, often used in calcium channel blockers.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Uniqueness
3-(Furan-3-yl)piperidine is unique due to the presence of both a furan and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
特性
CAS番号 |
1187228-24-5 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
3-(furan-3-yl)piperidine |
InChI |
InChI=1S/C9H13NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2 |
InChIキー |
WTVMADPISUSMSZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=COC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





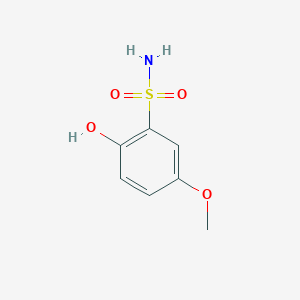
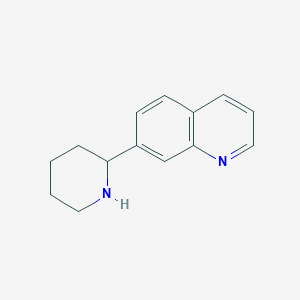
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
